molecular formula C8H13ClN2O B1383444 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1795435-43-6

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1383444
CAS RN: 1795435-43-6
M. Wt: 188.65 g/mol
InChI Key: KPRYKJICOPOEMT-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds that contain nitrogen. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups. The compound you mentioned is a complex amine with additional functional groups .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in a molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also act as nucleophiles in substitution reactions or as bases to form ammonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, are determined by its molecular structure. For example, amines are generally polar and can participate in hydrogen bonding, making them soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aminomethylation of Pyridines : The aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines, involving secondary amines, primarily targets the pyridine ring's position 6, then 4. This process yields acetoxy derivatives, which can be converted into hydroxy and bromomethyl derivatives under certain conditions (Smirnov, Kuz’min, & Kuznetsov, 2005).

  • Synthesis of Optically Active Derivatives : Research has been conducted on synthesizing optically active derivatives such as nicardipine, highlighting the importance of this compound in the synthesis of complex molecules (Shibanuma et al., 1980).

  • Determination in Plasma : A sensitive method for determining this compound in plasma was developed, showcasing its potential for clinical research applications (Higuchi, Sasaki, & Sado, 1975).

Pharmaceutical Applications

  • Calcium Channel Antagonist Activity : Studies have shown that compounds like 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride exhibit calcium channel antagonist activity, potentially useful in treating cardiovascular diseases (Dagnino et al., 1987).

Structural and Spectral Characterization

  • Crystal Structures and Pharmacological Activity : The molecular structures of related calcium channel antagonists have been determined, which could inform the development of new therapeutic agents (Fossheim et al., 1982).

  • Spectroscopic and Diffractometric Study : Investigating polymorphic forms of related compounds provides insights into their structural characteristics, essential for pharmaceutical development (Vogt et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Many amines are irritants and can cause harm if they come into contact with the skin or eyes, or if they are ingested or inhaled .

properties

IUPAC Name

3-(aminomethyl)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-4-7(5-9)8(11)10(6)2;/h3-4H,5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYKJICOPOEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
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3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
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Reactant of Route 6
3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

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